1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone
Overview
Description
1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone is a spirocyclic compound characterized by a unique structure that includes an oxygen and nitrogen-containing spiro ring. This compound has garnered interest due to its potential pharmacological activities, particularly as a dual ligand for sigma-1 and μ-opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone typically involves a multi-step process. One common method includes the alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide, followed by a Prins reaction with but-3-en-1-ol in methanesulfonic acid to afford the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the complexity and cost of the synthetic routes suggest that large-scale production would require optimization of reaction conditions and possibly the development of more efficient catalytic processes .
Chemical Reactions Analysis
Types of Reactions
1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the spiro ring.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone involves its interaction with sigma-1 and μ-opioid receptors. As a dual ligand, it can act as an agonist at the μ-opioid receptor and an antagonist at the sigma-1 receptor. This dual activity is believed to contribute to its analgesic effects while potentially reducing side effects such as constipation .
Comparison with Similar Compounds
Similar Compounds
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives: These compounds also act as dual ligands for sigma-1 and μ-opioid receptors.
1-Oxa-9-azaspiro[5.5]undecane derivatives: These compounds have shown antituberculosis activity and are structurally similar.
9-Substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones: These compounds have demonstrated antihypertensive activity.
Uniqueness
1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone is unique due to its balanced dual activity at sigma-1 and μ-opioid receptors, which provides potent analgesic effects with potentially fewer side effects compared to traditional opioids .
Properties
IUPAC Name |
1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(13)12-5-2-10(3-6-12)8-11-4-7-14-10/h11H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGXZIUPCRFNNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CNCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241948 | |
Record name | 1-(1-Oxa-4,9-diazaspiro[5.5]undec-9-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151096-99-0 | |
Record name | 1-(1-Oxa-4,9-diazaspiro[5.5]undec-9-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151096-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Oxa-4,9-diazaspiro[5.5]undec-9-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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